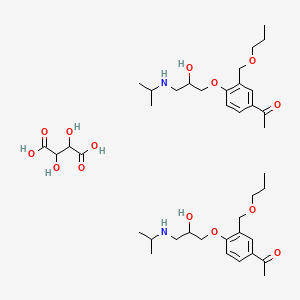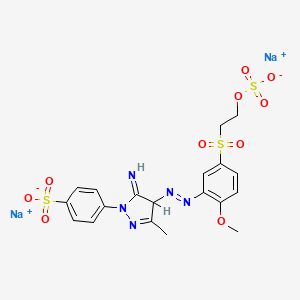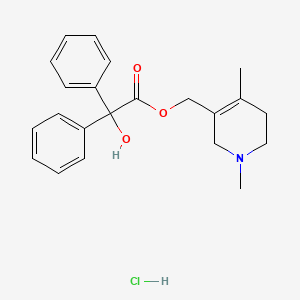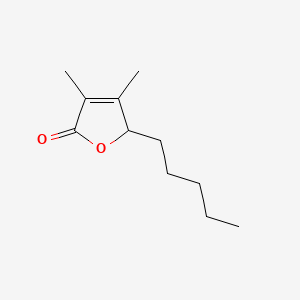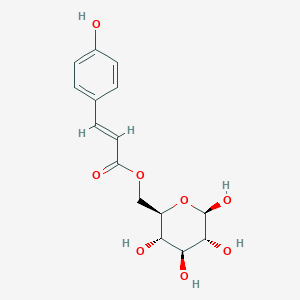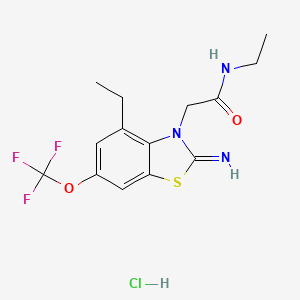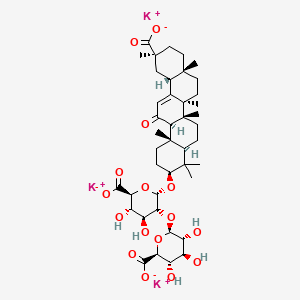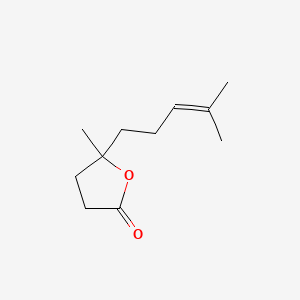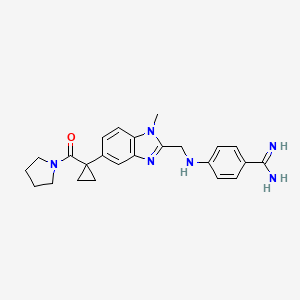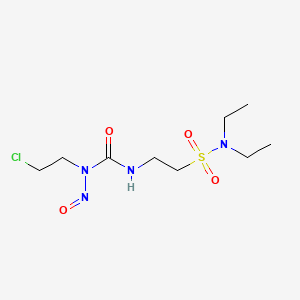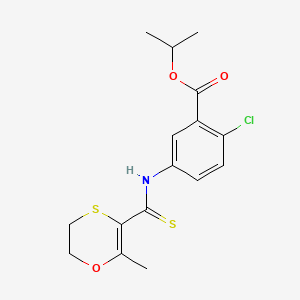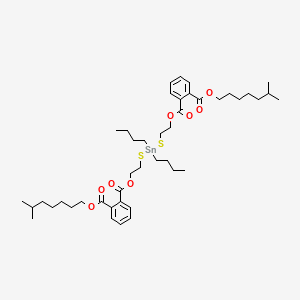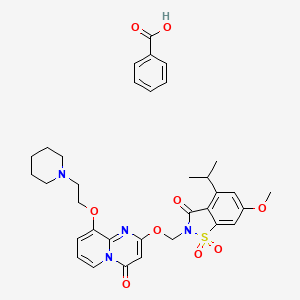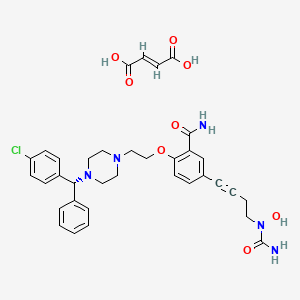
Zap3LN9eea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zap3LN9eea, also known as UCB-35440 FUMARATE, is a chemical compound with the molecular formula C31H34ClN5O4.C4H4O4 and a molecular weight of 692.158 . This compound is characterized by its absolute stereochemistry and contains defined stereocenters and E/Z centers . It is primarily known for its applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Zap3LN9eea would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Zap3LN9eea undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides . The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
Zap3LN9eea has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies involving cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical products .
Mechanism of Action
The mechanism of action of Zap3LN9eea involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
Zap3LN9eea can be compared with other similar compounds, such as:
UCB-35440: A related compound with similar structural features.
Benzamide derivatives: Compounds with similar functional groups and chemical properties
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of stereochemistry and functional groups, which may confer distinct biological activities and chemical reactivity .
Properties
CAS No. |
299461-16-8 |
|---|---|
Molecular Formula |
C35H38ClN5O8 |
Molecular Weight |
692.2 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;5-[4-[carbamoyl(hydroxy)amino]but-1-ynyl]-2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]benzamide |
InChI |
InChI=1S/C31H34ClN5O4.C4H4O4/c32-26-12-10-25(11-13-26)29(24-7-2-1-3-8-24)36-18-16-35(17-19-36)20-21-41-28-14-9-23(22-27(28)30(33)38)6-4-5-15-37(40)31(34)39;5-3(6)1-2-4(7)8/h1-3,7-14,22,29,40H,5,15-21H2,(H2,33,38)(H2,34,39);1-2H,(H,5,6)(H,7,8)/b;2-1+/t29-;/m1./s1 |
InChI Key |
LIIVZBKMTGRYTD-ATWZRPTOSA-N |
Isomeric SMILES |
C1CN(CCN1CCOC2=C(C=C(C=C2)C#CCCN(C(=O)N)O)C(=O)N)[C@H](C3=CC=CC=C3)C4=CC=C(C=C4)Cl.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN(CCN1CCOC2=C(C=C(C=C2)C#CCCN(C(=O)N)O)C(=O)N)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


